Broussonetine I
Description
Contextualization within Iminosugar Alkaloid Chemistry
Broussonetine I belongs to the iminosugar class of alkaloids, specifically polyhydroxylated pyrrolidine (B122466) alkaloids. nih.gov Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural feature is crucial to their biological activity, as they can competitively inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.
The broussonetine family, comprising over 30 members, is characterized by a polyhydroxylated pyrrolidine ring, which is a five-membered nitrogen-containing ring adorned with multiple hydroxyl groups. nih.gov Most broussonetines, including this compound, possess a common (2R, 3R, 4R, 5R)-pyrrolidine core. nih.govresearchgate.net This core structure is attached to a long, functionalized carbon chain at the C-5 position. nih.gov
Structurally, broussonetines can be viewed as derivatives of other well-known iminosugars. They are considered analogues of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) or as α-1-C-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB). nih.gov This structural relationship is significant because, like DMDP, many broussonetines are effective inhibitors of β-glucosidase and β-galactosidase. nih.gov
Historical Trajectory of Broussonetine Discovery and Characterization
The broussonetine family of alkaloids was discovered through phytochemical investigations of the deciduous tree Broussonetia kazinoki SIEB. nih.gov This plant, native to several Asian countries, has a history of use in traditional folk medicine. nih.gov In the late 1990s and early 2000s, research groups began isolating and characterizing these novel pyrrolidine alkaloids from the branches of the tree. researchgate.netnih.govpharm.or.jppharm.or.jp
Initial studies led to the isolation and structural elucidation of several members of the family, such as Broussonetine A, B, E, and F. nih.gov Subsequent research by groups including that of Kusano led to the identification of numerous other broussonetines, including M, O, P, and Q in 2000. researchgate.netpharm.or.jp A 2000 publication also first reported on the structures of broussonetines I and J, identifying them as pyrrolidinyl piperidine (B6355638) alkaloids. pharm.or.jp Further investigations in 2001 led to the isolation of minor constituents from the same plant, including Broussonetine J2. pharm.or.jp
The characterization of these compounds involved extensive use of spectroscopic techniques and chemical methods. The first total synthesis of both this compound and its enantiomer was a significant milestone, confirming their structures and enabling further biological evaluation. researchgate.netnih.gov This synthesis was achieved via an 18-step route starting from R-glyceraldehyde. researchgate.netnih.gov
Current Research Landscape and Academic Significance of this compound Studies
The current research on this compound is vibrant and primarily focused on its potent and selective glycosidase inhibitory activity. rsc.org This has positioned it as a compound of high academic significance with potential therapeutic applications. rsc.org
A key area of investigation is the total synthesis of this compound and the creation of its analogues. nih.govresearchgate.net These synthetic efforts are crucial for producing sufficient quantities for biological testing and for exploring the structure-activity relationship (SAR). nih.govrsc.org By modifying the structure of the pyrrolidine core or the side chain, researchers aim to understand how these structural features influence the potency and selectivity of glycosidase inhibition. rsc.org
The academic significance of this compound lies in its distinct inhibitory profile. It has been identified as a potent inhibitor of β-glucosidase. researchgate.netnih.gov Interestingly, its enantiomer, ent-broussonetine I, is a potent inhibitor of α-glucosidase. researchgate.netnih.gov This stereospecificity is a major point of interest in current studies. The selective inhibition of α-glucosidases by the enantiomers of broussonetines suggests potential therapeutic uses in managing conditions such as type-II diabetes, as well as in the development of antiviral and anticancer agents. rsc.org
Detailed Research Findings: Glycosidase Inhibition
The inhibitory activity of this compound and its related compounds against various glycosidases is a central theme of the research. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.
| Compound | Enzyme | IC₅₀ (μM) | Source Organism/Tissue |
|---|---|---|---|
| This compound | β-Glucosidase | 2.9 | Not Specified in Source |
| ent-Broussonetine I | α-Glucosidase | 0.33 | Not Specified in Source |
| ent-Broussonetine J2 | α-Glucosidase | 0.53 | Not Specified in Source |
| (+)-Broussonetine W | β-Galactosidase | 0.03 | Bovine Liver |
| ent-(+)-Broussonetine W | α-Glucosidase | 0.047 | Rat Intestinal Maltase |
| Broussonetine M | β-Glucosidase | 6.3 | Bovine Liver |
| Broussonetine M | β-Galactosidase | 2.3 | Bovine Liver |
| ent-Broussonetine M | α-Glucosidase | 1.2 | Rice |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H38N2O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14-,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI Key |
JOZUWNJNFDODBK-KDQPAEPOSA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
Synonyms |
broussonetine I |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Investigations
Botanical Sources and Distribution within Broussonetia Species
Broussonetine I, along with a variety of other related broussonetine alkaloids, has been predominantly isolated from the branches of Broussonetia kazinoki Sieb., a deciduous tree belonging to the Moraceae family. nih.govlibretexts.orgportlandpress.compharm.or.jpnih.govnih.gov This species, native to East Asia, including Japan, Korea, and China, is a well-documented source of these unique glycosidase inhibitors. doi.org While B. kazinoki is the most cited source, the broader Broussonetia genus, which comprises several species distributed across Asia and other parts of the world, is recognized for producing a diverse array of secondary metabolites, including various alkaloids. doi.orgnih.gov
Research has also identified a range of alkaloids in other species of the genus, such as Broussonetia papyrifera (paper mulberry), suggesting that the capacity to produce such compounds is a characteristic of the genus. mdpi.comresearchgate.net However, the specific distribution of this compound across the full range of Broussonetia species is an area that continues to be explored.
Table 1: Distribution of Broussonetine Alkaloids in Broussonetia Species
| Species | Alkaloid Type | Specific Broussonetines Mentioned | Plant Part |
|---|---|---|---|
| Broussonetia kazinoki | Pyrrolidine (B122466) Alkaloids | Broussonetine A, B, C, D, E, F, G, H, I, J, K, L, M, O, P, Q, R, S, T, U, V, W, X | Branches |
| Broussonetia papyrifera | Alkaloids | General mention of alkaloids, broussochalcone A | Fruits, Bark, Stems |
| Broussonetia luzonica | Alkaloids | General mention of alkaloids | Not specified |
Proposed Biosynthetic Pathways for Pyrrolidine Alkaloids
The biosynthesis of the pyrrolidine ring, a core structural feature of this compound, is generally understood to originate from amino acid precursors. nih.gov However, feeding experiments and spectroscopic studies have revealed a more complex and fascinating pathway for the broussonetines, drawing a strong parallel to the biosynthesis of sphingolipids. nih.gov
Scientific evidence strongly suggests that the carbon skeleton of broussonetines is biosynthesized through a pathway analogous to that of sphingosine (B13886) and phytosphingosine. nih.govclockss.org This pathway deviates from the typical ornithine-derived route for simple pyrrolidine alkaloids. researchgate.net The de novo biosynthesis of sphingolipids, and by extension this compound, begins with the condensation of two primary metabolic building blocks: an amino acid and a long-chain fatty acyl-CoA. nih.govnih.govbohrium.com
The key precursors are:
L-serine: This amino acid provides the initial two carbon atoms and the nitrogen atom that will ultimately form part of the pyrrolidine ring. nih.govlibretexts.org
Palmitoyl-CoA: A C16 fatty acyl-CoA which provides the majority of the carbon atoms for the long aliphatic side chain. nih.govnih.gov
The proposed sequence of metabolic intermediates leading to a this compound backbone is as follows:
3-Ketodihydrosphingosine: The initial condensation of L-serine and palmitoyl-CoA yields this keto intermediate. This is considered a rate-limiting step in sphingolipid biosynthesis. nih.govlibretexts.orgnih.gov
Dihydrosphingosine (Sphinganine): The ketone group of 3-ketodihydrosphingosine is reduced to a hydroxyl group, forming dihydrosphingosine. nih.govnih.gov
Phytosphingosine: Further hydroxylation of dihydrosphingosine at the C-4 position results in phytosphingosine. This intermediate is particularly prevalent in plants and fungi. nih.govresearchgate.netbiorxiv.org
Cyclization and further modifications: It is proposed that a phytosphingosine-like intermediate undergoes an intramolecular cyclization to form the characteristic 2-hydroxymethyl-3,4-dihydroxypyrrolidine ring of the broussonetines. Subsequent enzymatic modifications, such as oxidations and reductions along the long carbon chain, would then lead to the specific structure of this compound.
The biosynthesis of this compound is a multi-step process, each step being catalyzed by specific enzymes. Drawing parallels from the well-characterized sphingolipid pathway, the key enzymatic players in the formation of the this compound backbone are proposed to be:
Serine Palmitoyltransferase (SPT): This crucial pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govlibretexts.orgbiorxiv.org SPT is a key regulatory point in the pathway. libretexts.org
3-Ketodihydrosphingosine Reductase (KDHR): This NADPH-dependent reductase is responsible for the stereospecific reduction of the keto group in 3-ketodihydrosphingosine to a hydroxyl group, yielding dihydrosphingosine. nih.govnih.gov
Sphingolipid C4-hydroxylase/Δ4-desaturase: This class of enzymes is responsible for modifications at the C4 position of the sphingoid base. A hydroxylase would convert dihydrosphingosine to phytosphingosine. nih.govnih.govresearchgate.net The subsequent enzymatic machinery that would catalyze the cyclization of the phytosphingosine-like precursor to form the pyrrolidine ring of this compound is yet to be fully elucidated.
Further enzymatic modifications of the long alkyl chain, such as the introduction of keto and hydroxyl groups, are likely carried out by other specific enzymes like oxidoreductases and hydroxylases to yield the final structure of this compound.
Advanced Synthetic Methodologies for Broussonetine I and Analogues
Total Synthesis Strategies for Broussonetine I
Stereoselective Approaches and Asymmetric Synthesis
Control of stereochemistry is paramount in the synthesis of this compound due to the multiple chiral centers within its structure. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is a cornerstone of modern strategies. Various approaches have been developed to install the required stereocenters with high fidelity.
One prominent strategy involves the use of chiral starting materials derived from the "chiral pool," such as sugars. For instance, D-arabinose has been employed as a precursor to generate key chiral building blocks like cyclic nitrones, ensuring the correct stereochemistry in the resulting pyrrolidine (B122466) ring. rsc.orgnih.gov
Catalyst-controlled asymmetric reactions are also pivotal. For the synthesis of related broussonetines like (+)-Broussonetine H, asymmetric methods such as diastereo- and enantioselective iridium-catalyzed spiroketalization and Brown allylation have been used to independently and precisely set ambiguous stereocenters within different fragments of the molecule. acs.orgacs.orgacs.orgnih.gov This approach allows for the convergent synthesis of all possible diastereomers, which is crucial for confirming the stereochemical assignment of the natural product. acs.orgacs.orgacs.orgnih.gov The Brown allylation reaction, in particular, is a powerful tool for the stereoselective introduction of an allyl group, creating versatile chiral intermediates. researchgate.net This method offers excellent diastereoselectivity, which can be controlled by the choice of reagents and reaction conditions, such as temperature. acs.org
The table below summarizes selected stereoselective methods employed in the synthesis of this compound and its complex analogues.
| Method | Description | Example Application (Compound) | Key Feature(s) |
| Chiral Pool Synthesis | Utilizes readily available chiral natural products (e.g., sugars) as starting materials to transfer stereochemistry to the target molecule. | Broussonetine M | Cost-effective, access to complex chiral scaffolds (e.g., D-arabinose). nih.gov |
| Brown Asymmetric Allylation | Employs chiral borane (B79455) reagents to achieve highly diastereoselective and enantioselective addition of an allyl group to an aldehyde. | (+)-Broussonetine H | High diastereoselectivity, predictable stereochemical outcome. acs.orgacs.org |
| Iridium-Catalyzed Spiroketalization | An enantioselective method catalyzed by a chiral iridium complex to form complex spiroketal structures. | (+)-Broussonetine H | Enables access to both enantiomers of the spiroketal moiety. acs.orgacs.orgacs.org |
Key Synthetic Reactions and Building Blocks (e.g., Sugar-Derived Cyclic Nitrones, Cross-Metathesis, Allylation)
A general and flexible strategy for constructing broussonetines relies on a convergent approach where the pyrrolidine core and the side chain are synthesized separately and then joined. nih.gov
Sugar-Derived Cyclic Nitrones: A cornerstone of many synthetic routes is the use of sugar-derived cyclic nitrones. researchgate.net These compounds are powerful synthons, readily prepared from common sugars like D-arabinose, and serve as precursors to the polyhydroxylated pyrrolidine core. rsc.orgnih.govresearchgate.net The inherent chirality of the starting sugar is effectively transferred to the nitrone, which then dictates the stereochemistry of the pyrrolidine ring. Nucleophilic addition of organometallic reagents to these nitrones is a key step in building the carbon skeleton. nih.govresearchgate.net
Cross-Metathesis (CM): To attach the long alkyl side chain to the pyrrolidine core, olefin cross-metathesis has proven to be a highly effective reaction. nih.govrsc.org This reaction, often promoted by Grubbs-type ruthenium catalysts, forms a new carbon-carbon double bond by joining two different olefins—one on the pyrrolidine fragment and one on the side-chain fragment. nih.gov The resulting olefin is typically hydrogenated in a subsequent step to yield the final saturated side chain. nih.govacs.org This strategy has been successfully applied in the syntheses of this compound, J2, M, and W. nih.govrsc.org
Allylation: Asymmetric allylation reactions, such as the Keck asymmetric allylation and Brown allylation, are crucial for installing specific stereocenters, particularly hydroxyl groups on the side chain. nih.govacs.orgacs.orgacs.org For example, in the synthesis of Broussonetine M, Keck asymmetric allylation was used to define the stereochemistry of a remote hydroxyl group on the side chain. nih.govresearchgate.netnih.gov Similarly, Brown allylation was instrumental in the synthesis of (+)-Broussonetine H for stereodivergently preparing the pyrrolidine unit. acs.orgacs.orgacs.org
The following table highlights these key reactions and building blocks.
| Reaction/Building Block | Role in Synthesis | Starting Material(s) Example | Catalyst/Reagent Example |
| Sugar-Derived Cyclic Nitrone | Chiral precursor for the stereocontrolled synthesis of the polyhydroxylated pyrrolidine core. nih.govresearchgate.net | D-arabinose rsc.orgnih.gov | N/A |
| Cross-Metathesis (CM) | Couples the pyrrolidine core with the side chain fragment to form the complete carbon skeleton. nih.govacs.org | Vinyl-pyrrolidine and a terminal olefin | Grubbs II catalyst nih.gov |
| Asymmetric Allylation (Brown) | Stereoselectively introduces a homoallylic alcohol moiety, establishing a key stereocenter in the side chain. acs.org | Aldehyde and an allylborane reagent | B-allyldiisopinocampheylborane acs.org |
Challenges and Innovations in Synthetic Routes
The total synthesis of this compound and its analogues presents significant challenges, primarily stemming from the need to control multiple contiguous stereocenters and construct the complex, often functionalized, side chain. nih.gov Accessing the required α,α-disubstituted α-amino acid scaffolds can be particularly difficult due to steric constraints. nih.gov
Innovations in synthetic methodology have been crucial to overcoming these hurdles. The development of convergent synthetic strategies, where complex fragments are prepared independently and coupled late in the synthesis, has greatly improved efficiency. acs.orgacs.orgacs.org The application of powerful catalytic asymmetric reactions, such as the iridium-catalyzed spiroketalization and Brown allylation mentioned previously, represents a significant advancement, allowing for precise control over stereochemistry that may not be achievable through substrate control alone. acs.orgacs.orgacs.orgnih.gov
Furthermore, the strategic use of robust and flexible reactions like olefin cross-metathesis has revolutionized the approach to constructing the side chain, enabling the synthesis of a wide array of analogues for biological testing. nih.gov The continuous development of new catalytic systems and synthetic methods offers promising avenues for more efficient and scalable syntheses of these complex natural products. nih.govacs.org
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with improved or novel biological activities. rsc.orgnih.gov
Preparation of Enantiomers and Stereoisomers
The biological activity of chiral molecules like this compound is often highly dependent on their absolute configuration. Therefore, the synthesis of the natural product's enantiomer (ent-Broussonetine I) and other stereoisomers is of significant interest. researchgate.netacs.org For example, while this compound is a potent inhibitor of β-glucosidase, its enantiomer, ent-Broussonetine I, is a potent inhibitor of α-glucosidase. acs.org
The preparation of enantiomers is typically achieved by employing a synthetic route parallel to that of the natural product, but starting with the enantiomer of the original chiral building block. acs.orgnih.gov For instance, syntheses that begin with D-arabinose to yield the natural broussonetine configuration can be adapted to start with L-arabinose to produce the corresponding enantiomer. nih.govresearchgate.net This approach has been successfully used to synthesize ent-Broussonetine I, ent-Broussonetine J2, and ent-Broussonetine M. researchgate.netacs.orgnih.govresearchgate.net Similarly, by starting with other sugar stereoisomers, such as L-lyxose or L-xylose, a diverse range of stereoisomers of the pyrrolidine core can be accessed. nih.govresearchgate.net
Scaffold Modifications and Structural Diversification
Structural diversification involves modifying the core structure (scaffold) or the side chains of this compound to create new analogues. rsc.orgnih.gov This allows researchers to probe how different parts of the molecule contribute to its biological activity. researchgate.netnih.gov
Modifications can include:
Varying the side chain length: The cross-metathesis strategy is particularly amenable to altering the length of the alkyl side chain by simply using different olefin coupling partners. rsc.org
Altering the stereochemistry of the pyrrolidine core: As described above, using different starting sugars leads to analogues with different configurations of the hydroxyl groups on the pyrrolidine ring. rsc.orgnih.gov
Modifying functional groups: Functional groups on the side chain can be changed. For example, analogues of Broussonetine W have been prepared with a saturated cyclohexanone (B45756) ring instead of the natural cyclohexenone moiety. rsc.org
These synthetic efforts provide a library of related compounds, which are essential for detailed SAR studies. The findings reveal that both the configuration of the polyhydroxylated pyrrolidine ring and the nature of the side chain significantly affect the potency and specificity of glycosidase inhibition. rsc.orgresearchgate.netnih.gov
Biological Activities and Elucidation of Molecular Mechanisms
Glycosidase Inhibitory Activity
Broussonetine I is a member of the pyrrolidine (B122466) class of iminosugars, a group of compounds known for their ability to inhibit various glycosidases. core.ac.uk The inhibitory profile of this compound is distinguished by its high potency and specificity, which is heavily influenced by the stereochemistry of its polyhydroxylated pyrrolidine core. researchgate.net
Research indicates that this compound itself is not a significant inhibitor of α-glucosidases. However, its enantiomer, ent-broussonetine I, demonstrates potent inhibitory activity against α-glucosidase, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.33 μM. researchgate.netacs.orgnih.gov This finding highlights a distinct stereospecificity in its interaction with this class of enzymes. This pattern, where the unnatural L-enantiomers of broussonetine-type iminosugars are potent α-glucosidase inhibitors, is a recurring theme within this compound family. researchgate.netmdpi.com For instance, the enantiomer of Broussonetine W was also found to be a selective and potent inhibitor of α-glucosidase. nih.govrsc.org
In contrast to its enantiomer, this compound is a potent inhibitor of β-glucosidase. researchgate.netacs.orgnih.gov Studies have determined its IC₅₀ value against β-glucosidase to be 2.9 μM. researchgate.netacs.orgnih.gov This inhibitory action is consistent with the activity of many other naturally occurring broussonetines, which are often good inhibitors of β-glucosidases and β-galactosidases. mdpi.comnih.gov For example, Broussonetine M, D, and W have all been identified as potent inhibitors of β-galactosidase. core.ac.uknih.govresearchgate.net While specific inhibitory data for this compound against β-galactosidase is not detailed, the strong β-glucosidase inhibition aligns with the general profile of this class of natural products. nih.gov
The inhibitory activity of this compound is characterized by a high degree of specificity, which is dictated by its stereochemistry. The natural form, this compound, is a potent inhibitor of β-glucosidase, while its synthetic enantiomer, ent-broussonetine I, potently inhibits α-glucosidase. acs.orgnih.gov This demonstrates a clear structure-activity relationship where the configuration of the polyhydroxylated pyrrolidine ring plays a critical role in determining the specificity and potency of glycosidase inhibition. researchgate.netmdpi.com This enantiomeric specificity is a known characteristic of broussonetine alkaloids. researchgate.netnih.gov
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound and its enantiomer against specific glycosidases.
| Compound | Enzyme | IC₅₀ (μM) |
| This compound | β-Glucosidase | 2.9 acs.orgnih.gov |
| ent-Broussonetine I | α-Glucosidase | 0.33 acs.orgnih.gov |
| Broussonetine J₂ | β-Glucosidase | > 100 |
| ent-Broussonetine J₂ | α-Glucosidase | 0.53 acs.orgnih.gov |
While the potent inhibitory activities of this compound and its analogues have been established, detailed kinetic analyses and binding mode studies specifically for this compound are not extensively documented in the available research. However, studies on related broussonetine analogues and other C-alkylated pyrrolidine iminosugars provide insight into potential mechanisms. Molecular docking calculations for derivatives of 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), which are structurally related to the broussonetine core, suggest that the long alkyl chains extend into hydrophobic grooves within the enzyme's active site. nih.govnih.gov The introduction and configuration of hydroxyl groups on this chain can alter the conformation of the pyrrolidine ring and the orientation of the side chain, leading to improved binding. nih.gov This suggests that the inhibitory mechanism of this compound likely involves its alkyl side chain making crucial contacts within the active site of the target glycosidase.
Preclinical Pharmacological Studies
Preclinical research into this compound and its closely related analogues has primarily involved in vitro investigations to determine their effects at a cellular level.
Specific in vitro cellular activity studies focusing exclusively on this compound are limited in the reviewed literature. However, research on structurally similar broussonetine analogues provides preliminary insights into the potential cellular effects of this compound class. Certain synthetic analogues of broussonetine have been screened for their antiproliferative and cytotoxic activities against various human cancer cell lines. researchgate.net For example, one analogue demonstrated potency comparable to or higher than the conventional anticancer agent cisplatin (B142131) in HeLa (cervical cancer) and A-549 (lung cancer) cell lines, while its enantiomer was similarly active against Caco-2 (colorectal adenocarcinoma) and Jurkat (T-cell leukemia) cells. researchgate.net Furthermore, a novel tridecylpyrrolidine-diol derivative, also an analogue of natural broussonetines, was found to induce apoptosis in HCT116 and Caco-2 colon cancer cells. scite.ai These findings suggest that compounds with the broussonetine scaffold can possess significant cytotoxic and antiproliferative effects, though direct evidence for this compound is pending. researchgate.netscite.ai
In Vivo Animal Model Assessments
While in vitro studies provide crucial insights into the molecular mechanisms of a compound, in vivo animal models are essential for evaluating its efficacy and potential therapeutic applications in a whole biological system.
Research into the in vivo effects of this compound is less extensive than in vitro work. However, studies on related mechanisms and compounds provide a strong rationale for its potential efficacy. For example, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) has been validated as a therapeutic strategy in animal models. In rodent models of podocyte injury, which can lead to protein in the urine (proteinuria), upregulation of PTP1B was observed. nih.gov The administration of a specific PTP1B inhibitor was shown to protect against this condition. nih.gov Furthermore, podocyte-specific genetic deletion of the PTP1B gene also ameliorated proteinuria, confirming the enzyme's critical role in this disease process. nih.gov Given that compounds from Broussonetia species are known to inhibit PTP1B, this suggests a potential therapeutic role for broussonetines in proteinuric diseases. medchemexpress.comdntb.gov.ua
The potential for broussonetines in the treatment of type II diabetes, cancers, and viral infections has been suggested based on their potent in vitro activities. researchgate.net The translation of these findings into preclinical animal models is a critical next step to validate their therapeutic efficacy.
Pharmacodynamic Modulation of Physiological Systems
The interaction of drugs with the body's systems can lead to a cascade of physiological changes. This pharmacodynamic modulation can occur through various mechanisms, including direct effects on receptors, interference with physiological control processes, or by producing additive or opposing physiological effects. derangedphysiology.com In the context of this compound, its primary pharmacodynamic effects are rooted in its ability to inhibit specific enzymes, thereby altering metabolic pathways and cellular responses. This targeted enzyme inhibition leads to downstream effects on various physiological systems.
Identification of Molecular Targets and Signaling Pathways
The biological effects of this compound are a direct consequence of its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. These interactions are crucial for understanding its therapeutic potential.
Direct Enzyme Inhibition and Substrate Interactions
This compound is a potent inhibitor of various glycosidase enzymes. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. byjus.com This inhibition can be competitive, where the inhibitor resembles the substrate and binds to the active site, or non-competitive, where it binds to an allosteric site and alters the enzyme's conformation. byjus.comsavemyexams.comnih.gov Some inhibitors can also bind irreversibly to the enzyme. byjus.com
The inhibitory activity of this compound and its analogues is highly dependent on the stereochemistry of the polyhydroxylated pyrrolidine ring and the side chain. researchgate.net This specificity allows for selective targeting of different glycosidases. For instance, Broussonetine M, a related compound, and its stereoisomers have shown potent and selective inhibition of different types of glucosidases and galactosidases. researchgate.net
Table 1: Enzyme Inhibition by Broussonetine Analogues
| Compound | Target Enzyme | IC50 (µM) |
| Broussonetine M (3) | β-glucosidase | 6.3 researchgate.net |
| Broussonetine M (3) | β-galactosidase | 2.3 researchgate.net |
| 10'-epi-Broussonetine M | β-glucosidase | 0.8 researchgate.net |
| 10'-epi-Broussonetine M | β-galactosidase | 0.2 researchgate.net |
| ent-Broussonetine M | rice α-glucosidase | 1.2 researchgate.net |
| ent-Broussonetine M | rat intestinal maltase | 0.29 researchgate.net |
| ent-10'-epi-Broussonetine M | rice α-glucosidase | 1.3 researchgate.net |
| ent-10'-epi-Broussonetine M | rat intestinal maltase | 18 researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, JAK2-STAT3, NF-κB, AMPK)
Beyond direct enzyme inhibition, polyphenolic compounds from Broussonetia papyrifera, which include broussonetines, have been shown to modulate critical intracellular signaling cascades. scienceopen.com These pathways are integral to cellular processes like proliferation, survival, and inflammation.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular activities. news-medical.netresearchgate.net This pathway consists of a series of protein kinases that phosphorylate and activate one another. news-medical.net Studies on polyphenols from Broussonetia papyrifera have demonstrated an inactivation of the ERK (extracellular signal-regulated kinase) and AKT signaling pathways in HepG2 cells. scienceopen.com This inhibition of proliferative and survival signals contributes to the observed pro-apoptotic effects. scienceopen.com
The NF-κB (nuclear factor-kappa B) pathway is another crucial signaling route involved in the inflammatory response and cell survival. nih.govplos.org Inhibition of the NF-κB pathway has been linked to the sensitization of cancer cells to apoptosis. plos.org While direct studies on this compound's effect on the JAK2-STAT3 and AMPK pathways are less specific, the broader class of polyphenols it belongs to is known to influence these cascades, which are central to inflammation, metabolism, and cellular energy homeostasis. nih.gov For example, the JAK2-STAT3 pathway is a key regulator of cytokine signaling and inflammation. nih.gov
The modulation of these signaling pathways highlights the complex interplay between this compound and cellular machinery, extending its biological impact beyond simple enzyme inhibition. Further research is needed to fully elucidate the specific interactions of this compound with each component of these cascades.
Structure Activity Relationship Sar Studies and Rational Design
Influence of Pyrrolidine (B122466) Core Stereochemistry on Biological Activity
The stereochemistry of the polyhydroxylated pyrrolidine core is a critical determinant of the biological activity and enzyme specificity of broussonetine analogues. nih.govnih.gov Most naturally occurring broussonetines feature a (2R, 3R, 4R, 5R)-pyrrolidine moiety. mdpi.com Studies involving the synthesis of enantiomers, where the stereochemistry of the entire pyrrolidine core is inverted, have revealed a dramatic switch in inhibitory selectivity.
For instance, natural broussonetine I is a potent inhibitor of β-glucosidase. researchgate.net In stark contrast, its enantiomer, ent-broussonetine I, demonstrates potent inhibition of α-glucosidase. researchgate.net This pattern is a recurring theme among broussonetine analogues. The natural product broussonetine M, which has the D-arabinose configuration in its pyrrolidine core, is a potent inhibitor of β-glucosidase and β-galactosidase. nih.govnih.govresearchgate.net Its enantiomer, ent-broussonetine M, which possesses the L-arabinose configuration, acts as a selective and potent inhibitor of rice α-glucosidase and rat intestinal maltase. nih.govnih.govresearchgate.net
This inversion of selectivity highlights that the spatial arrangement of the hydroxyl groups on the pyrrolidine ring is fundamental for mimicking the transition state of either α- or β-glycosidic bond cleavage. The D-configured core is complementary to the active sites of β-glucosidases, while the L-configured core fits the active sites of α-glucosidases. researchgate.netresearchgate.net The synthesis of various stereoisomers, including those derived from L-lyxo-nitrone and L-xylo-nitrone, has further confirmed that both the specific configuration of the polyhydroxylated pyrrolidine ring and modifications to the side chain collectively determine the potency and specificity of glycosidase inhibition. nih.govnih.govmdpi.com
| Compound | β-Glucosidase | β-Galactosidase | α-Glucosidase (rice) | Maltase (rat intestinal) |
|---|---|---|---|---|
| This compound | 2.9 researchgate.net | - | - | - |
| ent-Broussonetine I | - | - | 0.33 researchgate.net | - |
| Broussonetine M | 6.3 nih.govnih.gov | 2.3 nih.govnih.gov | - | - |
| ent-Broussonetine M | - | - | 1.2 nih.govnih.gov | 0.29 nih.govnih.gov |
| ent-Broussonetine J₂ | - | - | 0.53 researchgate.net | - |
Impact of Alkyl Side Chain Length and Functionalization
The majority of broussonetines are characterized by a long, typically 13-carbon, alkyl side chain attached to the pyrrolidine core. researchgate.net This side chain is not merely a passive appendage; its length and the presence of various functional groups significantly modulate inhibitory activity. mdpi.comresearchgate.net
SAR studies have involved the synthesis of analogues with variable side chain lengths. researchgate.net While specific data on this compound analogues with varied chain lengths is limited in the provided context, the general principle in related iminosugars is that an optimal chain length is required for effective binding to the enzyme's active site, often involving hydrophobic interactions. Research on other polymers shows that alkyl side chain length can control conformational structures and solubility, which in turn affects biological or chemical properties. rsc.orgfrontiersin.org
More critically, the functionalization of this alkyl chain has a profound impact. The presence and stereochemistry of hydroxyl groups on the side chain are particularly important. nih.govnih.gov For example, in the case of broussonetine M, the stereochemistry at the C-10' hydroxyl group on the alkyl chain significantly affects inhibitory potency. nih.govnih.govresearchgate.net The analogue 10'-epi-broussonetine M was found to be a more potent inhibitor of both β-glucosidase (IC₅₀ = 0.8 µM) and β-galactosidase (IC₅₀ = 0.2 µM) than the natural broussonetine M itself. nih.govnih.govresearchgate.net This suggests that the precise orientation of this distal hydroxyl group is crucial for optimal interaction within the enzyme's active site.
Role of Specific Hydroxyl Groups and Other Substituents
The hydroxyl groups, both on the pyrrolidine core and the alkyl side chain, are paramount for the biological activity of broussonetine compounds, primarily by forming hydrogen bonds with amino acid residues in the enzyme's active site. ontosight.aihyphadiscovery.com
As discussed, the stereochemistry of the hydroxyl groups on the pyrrolidine ring dictates the α- versus β-glucosidase selectivity. researchgate.netresearchgate.net Beyond the core, the hydroxyl group at the C-10' position of the side chain has been shown to be a key modulator of potency. nih.govnih.gov The difference in activity between broussonetine M and its 10'-epi analogue demonstrates the sensitivity of the enzyme to the spatial positioning of this hydroxyl group. researchgate.net
Furthermore, studies on analogues of the related broussonetine W have shown that introducing hydroxyl groups at the C-1' position of the alkyl chain can decrease α-glucosidase inhibition but significantly enhance inhibition of β-glucosidase and β-galactosidase from bovine liver. researchgate.net This indicates that hydroxylation closer to the pyrrolidine core can also shift enzyme selectivity and potency. The introduction of other substituents, such as aryl groups on the terminus of the alkyl chain, has also been explored, leading to derivatives with altered inhibition profiles. researchgate.net
| Compound | β-Glucosidase | β-Galactosidase |
|---|---|---|
| Broussonetine M | 6.3 nih.govnih.govresearchgate.net | 2.3 nih.govnih.govresearchgate.net |
| 10'-epi-Broussonetine M | 0.8 nih.govnih.govresearchgate.net | 0.2 nih.govnih.govresearchgate.net |
Computational and In Silico Approaches to SAR Elucidation
Computational chemistry and in silico modeling are increasingly valuable tools for understanding the structure-activity relationships of glycosidase inhibitors at a molecular level. njppp.comnih.gov These methods allow for the visualization of inhibitor binding modes and the prediction of binding affinities, guiding the rational design of new, more potent, and selective analogues.
For compounds related to this compound, such as broussonetine W analogues, molecular docking studies have been employed to probe the interactions between the inhibitor and the enzyme's active site. dp.tech These in silico simulations can rationalize experimental findings, for instance, by showing how the stereochemistry of the pyrrolidine core or the positioning of a hydroxyl group on the side chain leads to favorable or unfavorable interactions within the binding pocket. dp.techaccscience.com Docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. accscience.comeuropeanreview.org
By predicting the binding energy of hypothetical analogues, computational approaches can help prioritize synthetic targets, saving time and resources. njppp.com For example, in silico screening of various side chain modifications or different substituents on the pyrrolidine ring can identify candidates with a higher probability of desired biological activity before they are synthesized and tested in the lab.
Analytical Methodologies for Broussonetine I Research
Advanced Chromatographic and Spectroscopic Techniques for Quantitative Analysis
Quantitative analysis of Broussonetine I necessitates highly sensitive and specific methods to accurately measure its concentration, often in complex mixtures derived from natural sources or synthetic reactions. The integration of chromatographic separation with advanced spectroscopic detection is the cornerstone of modern quantitative analysis for this compound. ijpsjournal.comlongdom.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound and related alkaloids. austinpublishinggroup.com Given the compound's structure, which lacks a strong chromophore, detection methods such as UV-Vis spectroscopy may be employed after derivatization, but more commonly, universal detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are preferred. ijpsjournal.com
The coupling of HPLC with Mass Spectrometry (LC-MS) provides a powerful platform for quantitative analysis. drawellanalytical.com This combination offers high selectivity and sensitivity, allowing for the precise measurement of this compound even at low concentrations. High-resolution mass spectrometry (HR-MS) can further confirm the identity of the analyte by providing an accurate mass measurement, which helps in determining the elemental composition. doi.orgscispace.com Quantitative analysis using LC-MS typically involves creating a calibration curve with standards of known concentration and using an internal standard to correct for variations during sample preparation and injection. longdom.orgjasco-global.com
Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a tool for structural elucidation, can also be adapted for quantitative purposes (qNMR). This technique measures the concentration of a substance by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration.
The table below summarizes the key techniques used for the quantitative analysis of this compound.
Table 1: Techniques for Quantitative Analysis of this compound
| Technique | Principle | Role in Analysis |
|---|---|---|
| HPLC-MS | Separates compounds based on their interaction with a stationary phase, followed by detection based on mass-to-charge ratio. drawellanalytical.com | Considered a gold-standard for quantification due to its high sensitivity and selectivity. Allows for accurate measurement in complex mixtures. |
| HPLC-ELSD | Separates compounds via HPLC; the eluent is nebulized, the solvent evaporated, and the remaining non-volatile analyte particles scatter a light beam. | A universal detection method suitable for compounds like this compound that lack a UV chromophore. |
| GC-MS | Separates volatile (or derivatized) compounds in the gas phase, followed by mass spectrometric detection. longdom.org | Applicable if this compound is chemically derivatized to increase its volatility. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for concentration measurement against a standard. nih.gov | Provides accurate quantification without the need for an identical standard of the analyte, relying on a certified reference material. |
Methodologies for Absolute Stereochemical Assignment
The complex stereochemistry of this compound, with its multiple chiral centers, presents a significant analytical challenge. Determining the absolute configuration is essential as different stereoisomers can exhibit vastly different biological activities. A combination of spectroscopic methods, chemical derivatization, and total synthesis is often required for unambiguous assignment. researchgate.netnih.gov
NMR Spectroscopy for Relative Stereochemistry The first step typically involves determining the relative stereochemistry of the molecule. This is achieved primarily through advanced NMR techniques. doi.org
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons (³JHH) provides information about the dihedral angles between them, which helps to define the relative orientation of substituents on the pyrrolidine (B122466) ring. doi.org
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) identify protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for establishing the relative configuration of stereocenters. doi.org
Methods for Absolute Stereochemistry Once the relative stereochemistry is established, several methods can be employed to determine the absolute configuration.
Total Synthesis: The unambiguous synthesis of a specific stereoisomer of this compound from a starting material of known absolute configuration (a chiral pool precursor like a sugar or an amino acid) is a definitive method for stereochemical assignment. researchgate.net If the spectroscopic data of the synthesized compound matches that of the natural product, the absolute stereochemistry is confirmed. nih.govmdpi.com
Mosher's Method: This chemical derivatization technique is widely used for determining the absolute configuration of chiral alcohols. doi.org The secondary hydroxyl groups in the this compound structure can be esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid). By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the alcohol's stereocenter can be deduced. This method has been successfully applied to related broussonetines. doi.orgscispace.com
Benzoate (B1203000) Chirality Method: This method involves forming a dibenzoate derivative of a diol system within the molecule. The circular dichroism (CD) spectrum of the derivative will show a characteristic Cotton effect, the sign of which is related to the chirality (the dihedral angle) between the two benzoate groups, thus revealing the absolute stereochemistry of the diol. doi.org
The table below outlines the principal methods for assigning the absolute stereochemistry of this compound.
Table 2: Methodologies for Absolute Stereochemical Assignment
| Methodology | Principle | Information Yielded |
|---|---|---|
| Total Synthesis | Synthesis from a chiral precursor of known configuration. nih.govresearchgate.net | Unambiguous assignment of the absolute configuration of the entire molecule. |
| Mosher's Method (NMR) | Formation of diastereomeric (R)- and (S)-MTPA esters and analysis of their ¹H-NMR spectra. doi.orgscispace.com | Determination of the absolute configuration of specific secondary alcohol centers. |
| Benzoate Chirality Method (CD) | Derivatization of a 1,2-diol with benzoyl chloride and analysis of the resulting circular dichroism spectrum. doi.org | Assignment of the absolute stereochemistry of vicinal diol moieties. |
| NMR Spectroscopy (NOE, J-Coupling) | Measurement of through-space proton interactions and through-bond coupling constants. doi.org | Determination of the relative stereochemistry of the chiral centers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a suitable derivative. uodiyala.edu.iq | Provides the complete three-dimensional structure, including absolute stereochemistry (if the Flack parameter is determined). |
Future Research Directions and Therapeutic Potential
Unexplored Biological Activities and Mechanisms
The primary known biological activity of Broussonetine I is its potent and selective inhibition of glycosidases. Specifically, this compound has been identified as a powerful inhibitor of β-glucosidase, with an IC50 value of 2.9 μM. unistra.fr Conversely, its enantiomer, ent-broussonetine I, is a potent inhibitor of α-glucosidase, exhibiting an IC50 of 0.33 μM. unistra.fr This stereospecificity highlights the nuanced interactions between these iminosugars and their target enzymes.
Beyond its established role as a glycosidase inhibitor, the broader biological activity spectrum of this compound remains largely uncharted. The therapeutic potential of other members of the broussonetine family, which have shown promise as antitumor and anti-HIV agents, suggests that this compound may also possess a wider range of pharmacological effects. mdpi.com Areas that warrant further investigation include:
Anti-proliferative and Anticancer Activity: The discovery of anticancer properties in iminosugar derivatives suggests a potential avenue for this compound research. nih.gov Exploring its effects on various cancer cell lines and understanding the underlying molecular mechanisms could unveil novel therapeutic applications.
Antiviral Activity: Natural products are a rich source of antiviral agents. nih.gov Given that some iminosugars exhibit antiviral properties, investigating the potential of this compound against a range of viruses is a logical next step. researchgate.net
Immunomodulatory Effects: The intricate interplay between glycosylation and immune responses is well-documented. As a glycosidase inhibitor, this compound could potentially modulate immune cell function and signaling pathways, opening up possibilities for its use in inflammatory and autoimmune disorders.
Future studies should employ high-throughput screening and cell-based assays to systematically evaluate this compound against a diverse panel of biological targets. Mechanistic studies will be crucial to elucidate the specific pathways and molecular interactions through which it exerts any newly discovered effects.
Development of Novel Synthetic Routes for Scalable Production
The limited availability of this compound from its natural source, the mulberry tree Broussonetia kazinoki, necessitates the development of efficient and scalable synthetic routes to support extensive preclinical and potential clinical research. organic-chemistry.org The first total synthesis of this compound has been accomplished, providing a foundational methodology. nih.gov However, these initial routes are often lengthy and not amenable to large-scale production.
Future efforts in this area should focus on innovative synthetic strategies that are both efficient and economically viable. Key areas for development include:
Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processes, including improved safety, higher yields, and easier scalability. nih.govspringernature.commit.edu Adapting the synthesis of this compound to a continuous flow system could dramatically increase production capacity.
Biocatalytic Routes: The use of enzymes in organic synthesis provides a green and highly selective alternative to traditional chemical methods. morressier.comwhiterose.ac.uknih.gov Exploring biocatalytic retrosynthesis and identifying suitable enzymes for key transformations in the this compound synthesis could lead to more sustainable and efficient production processes.
Process Development and Optimization: A systematic approach to process development, including reaction optimization, purification strategies, and quality control, is essential for translating a laboratory-scale synthesis into a robust manufacturing process. catalent.comresearchgate.netprinceton-acs.org This includes the large-scale preparation of key intermediates and the implementation of efficient purification techniques. acs.org
The development of such scalable synthetic methodologies is a critical prerequisite for the comprehensive biological evaluation and potential therapeutic development of this compound and its analogs.
Design and Synthesis of Enhanced Specificity Analogues
While this compound exhibits selectivity for certain glycosidases, the design and synthesis of analogs with enhanced specificity for particular enzyme isoforms or related therapeutic targets is a promising area of research. Structure-activity relationship (SAR) studies on related broussonetine analogs have already demonstrated that minor structural modifications can significantly impact inhibitory potency and selectivity. mdpi.comrsc.orgresearchgate.netnih.gov
The design of novel this compound analogs should be guided by a deep understanding of the three-dimensional structure of target enzymes and the molecular interactions that govern inhibitor binding. semanticscholar.orgmdpi.comuniversiteitleiden.nl Key strategies for developing analogs with enhanced specificity include:
Modification of the Pyrrolidine (B122466) Core: Altering the stereochemistry of the hydroxyl groups on the pyrrolidine ring can dramatically influence glycosidase inhibitory activity and selectivity. nih.gov
Variation of the Side Chain: The length and functionality of the alkyl side chain play a crucial role in determining the inhibitory profile of broussonetines. rsc.orgnih.gov Systematic modifications to the side chain of this compound could lead to analogs with tailored specificities.
Introduction of Novel Functional Groups: The incorporation of different functional groups onto the this compound scaffold can create new interactions with the target enzyme, potentially leading to increased potency and selectivity.
These designed analogs can then be synthesized and screened for their inhibitory activity against a panel of relevant enzymes. Such studies could lead to the development of highly selective probes for studying specific biological processes or as lead compounds for drug discovery, particularly in areas like lysosomal storage diseases where specific enzyme inhibition is a key therapeutic strategy. researchgate.netnih.gov
Translational Research Opportunities in Preclinical Drug Discovery Models
Cancer Models: Given the potential anti-proliferative effects of iminosugars, evaluating this compound in various in vivo cancer models is a high priority. nih.govmdpi.comnih.govnih.gov Studies in xenograft and genetically engineered mouse models could provide crucial data on its efficacy, mechanism of action, and potential as a standalone or combination therapy.
Metabolic Disease Models: As a potent glycosidase inhibitor, this compound has the potential to impact carbohydrate metabolism. Investigating its effects in animal models of diabetes and other metabolic disorders could reveal its therapeutic utility in these prevalent conditions.
Lysosomal Storage Disease Models: The development of specific this compound analogs targeting deficient lysosomal enzymes could be a promising therapeutic strategy for various lysosomal storage diseases. researchgate.netnih.gov Preclinical evaluation in relevant animal models of these genetic disorders would be a critical step in validating this approach.
Inflammatory and Viral Disease Models: Should this compound demonstrate significant anti-inflammatory or antiviral activity in vitro, its efficacy should be tested in appropriate animal models of these conditions.
These preclinical studies will be essential for establishing proof-of-concept, determining optimal dosing regimens, and identifying potential biomarkers of response, thereby paving the way for the potential clinical development of this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the primary methodologies for identifying and characterizing Broussonetine I in natural sources?
- Methodological Answer : this compound is typically isolated via bioassay-guided fractionation of plant extracts (e.g., Broussonetia species). Identification involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemistry. Researchers must cross-reference spectral data with existing literature to validate identity .
Q. How do researchers design experiments to evaluate this compound's inhibitory activity against glycosidases?
- Methodological Answer : Enzymatic assays (e.g., α-glucosidase or β-galactosidase inhibition) are conducted using spectrophotometric methods. Key parameters include:
- Substrate specificity : Use of p-nitrophenyl glycosides as chromogenic substrates.
- IC₅₀ determination : Dose-response curves with this compound concentrations spanning 0.1–100 µM.
- Controls : Positive (e.g., deoxynojirimycin) and negative (solvent-only) controls to validate assay reliability.
- Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Replicates (n ≥ 3) ensure statistical rigor .
Q. What are the current challenges in synthesizing this compound, and how are they addressed?
- Methodological Answer : The synthesis of this compound is complicated by its polyhydroxylated pyrrolidine core. Strategies include:
- Chiral pool synthesis : Using D-glucose or L-serine as starting materials to preserve stereochemistry.
- Protecting group strategies : Selective protection/deprotection of hydroxyl groups during ring formation.
- Catalytic asymmetric methods : Enzymatic resolution or organocatalysis to achieve enantiomeric purity. Yield optimization requires iterative HPLC purification and characterization at each step .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound's bioactivity across different glycosidase isoforms?
- Methodological Answer : Contradictions often arise from isoform-specific structural variations. To address this:
- Comparative kinetic studies : Test this compound against purified isoforms (e.g., intestinal vs. lysosomal α-glucosidase).
- Molecular docking : Use X-ray structures of enzyme active sites to model binding interactions.
- Mutagenesis experiments : Identify key residues influencing inhibition via site-directed mutagenesis. Statistical tools (e.g., ANOVA with post-hoc tests) differentiate significant activity variations .
Q. What experimental frameworks are used to investigate this compound's structure-activity relationship (SAR) for drug design?
- Methodological Answer : SAR studies require:
- Analog synthesis : Systematic modification of this compound’s hydroxyl groups, ring size, or stereochemistry.
- In silico modeling : Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity.
- Biological validation : Parallel testing of analogs in cellular models (e.g., glucose uptake assays in Caco-2 cells). Data contradictions are resolved via multi-parametric optimization (e.g., Pareto front analysis) .
Q. How do researchers validate this compound's pharmacokinetic properties in preclinical models?
- Methodological Answer : Key steps include:
- ADME profiling : In vitro assays (Caco-2 permeability, microsomal stability) and in vivo rodent studies.
- Bioanalytical methods : LC-MS/MS quantification of this compound in plasma/tissues.
- Dose linearity : Escalating doses to assess AUC and Cmax. Method validation follows FDA guidelines for accuracy, precision, and matrix effects .
Q. What statistical approaches are recommended for analyzing this compound's synergistic effects with other antidiabetic agents?
- Methodological Answer : Synergy is evaluated using:
- Combination index (CI) method : Chou-Talalay plots to classify additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) effects.
- Isobolographic analysis : Dose-effect curves for individual vs. combined agents.
- Network pharmacology : Integration of transcriptomic data to identify co-targeted pathways. Bootstrap resampling (≥1,000 iterations) ensures robustness against outliers .
Methodological Considerations for Data Integrity
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, incubation times) must be included in supplementary materials to enable replication .
- Ethical compliance : In vivo studies require approval from institutional animal care committees (IACUC) with adherence to ARRIVE guidelines .
- Data contradiction resolution : Transparent reporting of raw data, including negative results, to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
